molecular formula C7H5ClN2O3S2 B2805350 5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride CAS No. 114322-12-2

5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride

Cat. No.: B2805350
CAS No.: 114322-12-2
M. Wt: 264.7
InChI Key: ZIJGOIUSYDYHPY-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride is a chemical building block of significant interest in medicinal and organic chemistry research. This compound, with the molecular formula C 7 H 5 ClN 2 O 3 S 2 and a molecular weight of 264.71 g/mol, is characterized by its benzothiadiazole core functionalized with a methoxy group and a reactive sulfonyl chloride group . The sulfonyl chloride moiety makes it a versatile intermediate for synthesizing various sulfonamide derivatives, which are crucial in developing new bioactive molecules. Researchers value the benzothiadiazole scaffold for its wide range of pharmacological activities. Scientific literature indicates that benzothiadiazole derivatives are recognized for their antimicrobial properties, showing activity against a panel of bacterial strains . This makes this compound a valuable starting point for designing and synthesizing new compounds for anti-infective research programs. Its primary research applications include serving as a precursor in the development of potential antibacterial agents and as a key intermediate in creating diverse chemical libraries for high-throughput screening. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3S2/c1-13-4-2-3-5-6(9-10-14-5)7(4)15(8,11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJGOIUSYDYHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)SN=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114322-12-2
Record name 5-methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride typically involves the reaction of 5-methoxy-1,2,3-benzothiadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger scale production and optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols.

    Oxidation and Reduction Reactions:

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against various strains of bacteria and fungi. Its derivatives have shown promising results as potential antibacterial agents. For instance, studies have indicated that benzothiadiazole derivatives exhibit significant activity against Mycobacterium tuberculosis and other resistant strains .

Antiviral Properties
Research has also highlighted the antiviral efficacy of related benzothiadiazole compounds against viruses such as herpes simplex virus and hepatitis A virus. In vitro studies demonstrated substantial viral reduction percentages when tested against these pathogens . The structural modifications introduced by sulfonyl groups enhance the bioactivity of these compounds.

Materials Science Applications

Electrochemical Applications
5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride has been utilized in the development of advanced materials for electrochemical applications. Its derivatives are being explored for use in solar cells and transistors due to their favorable electronic properties . The incorporation of sulfonyl groups contributes to improved charge transport characteristics.

Fluorescent Sensors
The compound is also being studied for its potential use as a fluorescent chemosensor. Its derivatives can selectively stain different cellular components, making them useful for bioimaging applications. This capability is particularly valuable in cancer research where specific targeting of cellular structures is crucial .

Biological Research Applications

Cell Staining and Imaging
The ability of this compound derivatives to act as fluorescent probes allows for detailed imaging of cellular components such as nuclei and mitochondria. This application is essential in understanding cellular processes and disease mechanisms, particularly in oncology .

Drug Development
The compound's role in drug design is notable, especially in the synthesis of new therapeutic agents targeting various diseases. The modifications made to the benzothiadiazole core can lead to the discovery of novel drugs with enhanced efficacy and reduced side effects .

Case Studies

Study Focus Findings
Matviiuk et al. (2013)Antimicrobial ActivityDemonstrated effective inhibition against M. tuberculosis with derivatives showing MIC values comparable to standard treatments .
Dalimba et al. (2016)Antiviral PropertiesEvaluated the antiviral activity against multiple viruses; certain derivatives showed over 50% reduction in viral load .
Recent Electrochemical StudiesMaterial ScienceHighlighted the potential of benzothiadiazole derivatives in enhancing performance metrics in solar cell applications .

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives, which may exhibit various biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride is compared with three analogous compounds:

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents
This compound C₇H₅ClN₂O₃S₂ 264.71 114322-12-2 Methoxy (5-position), sulfonyl chloride (4-position)
2,1,3-Benzothiadiazole-4-sulfonyl chloride C₆H₃ClN₂O₂S₂ 234.68 73713-79-8 Sulfonyl chloride (4-position)
5,7-Dimethylquinoline-8-sulfonyl chloride C₁₁H₁₀ClNO₂S 255.72 Not provided Dimethylquinoline backbone, sulfonyl chloride
2,1,3-Benzothiadiazole-4-carboxylic acid C₇H₄N₂O₂S 180.18 3529-57-5 Carboxylic acid (4-position)

Key Observations :

  • The methoxy group in the target compound introduces steric and electronic effects distinct from unsubstituted analogs like 2,1,3-benzothiadiazole-4-sulfonyl chloride . This substitution likely enhances solubility in polar solvents and alters reactivity in nucleophilic substitution reactions.
  • Compared to 5,7-dimethylquinoline-8-sulfonyl chloride, the benzothiadiazole core lacks aromatic nitrogen atoms in the quinoline structure, reducing basicity but increasing electrophilicity at the sulfonyl chloride site .
Patent and Application Insights
  • Both this compound and 5,7-dimethylquinoline-8-sulfonyl chloride are cited in 5 patents but lack peer-reviewed literature, suggesting their primary use in proprietary industrial processes (e.g., agrochemical or pharmaceutical intermediates) .
  • In contrast, 2,1,3-benzothiadiazole-4-carboxylic acid (CAS 3529-57-5) is commercially available at high purity (97%) and used in natural product research, highlighting the divergent applications of carboxylic acid versus sulfonyl chloride derivatives .

Research Findings and Gaps

Synthetic Pathways : The synthesis of the target compound likely involves chlorosulfonation of a methoxy-substituted benzothiadiazole precursor, analogous to methods for 2,1,3-benzothiadiazole-4-sulfonyl chloride . However, specific reaction conditions or yields are undocumented in available sources.

Environmental and Safety Data: No hazard statements or ecotoxicological data are reported for the compound, unlike structurally related metabolites such as 5-methoxy-1,3,4-thiadiazol-2-one, which is studied in environmental degradation pathways .

Comparative Performance: The methoxy-substituted derivative may offer advantages in regioselectivity for coupling reactions compared to non-substituted analogs, but experimental validation is needed.

Biological Activity

5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride is a sulfonyl chloride derivative of benzothiadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C7_7H5_5ClN2_2O3_3S2_2
  • CAS Number : 114322-12-2
  • Molecular Weight : 236.70 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to modulation of enzymatic activities and inhibition of specific pathways involved in disease processes. The sulfonyl chloride group is particularly reactive, allowing for the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids.

Antiviral Activity

Recent studies have explored the antiviral properties of benzothiadiazole derivatives. For instance, related compounds have demonstrated efficacy against various viruses such as:

  • Herpes Simplex Virus (HSV)
  • Coxsackievirus B4
  • Hepatitis A Virus
  • HCV Genotype 4
  • Adenovirus Type 7

In vitro testing showed that certain benzothiadiazole derivatives exhibited significant viral reduction percentages compared to standard antiviral agents. For example, compounds derived from similar structures reported reductions in viral load ranging from 20% to over 90% against HSV and other viruses in cytotoxicity assays .

Compound No.HSV Reduction (%)Coxsackievirus B4 Reduction (%)Hepatitis A Virus Reduction (%)HCV Genotype 4 Reduction (%)Adenovirus Type 7 Reduction (%)
5a20 ± 0.960 ± 1.550 ± 130 ± 0.820 ± 0.5
9a90 ± 2.570 ± 1.470 ± 1.150 ± 0.950 ± 0.9

Antitumor Activity

Compounds containing the benzothiadiazole moiety have also been investigated for their potential antitumor effects. Studies indicate that these compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways and inhibition of cell proliferation .

Case Studies

  • Antiviral Efficacy Study : A study evaluated the antiviral activity of several benzothiadiazole derivatives against HSV and HCV. The results indicated that compounds with the benzothiadiazole scaffold exhibited promising antiviral effects, with selectivity indices suggesting low cytotoxicity relative to their antiviral potency .
  • Antitumor Mechanism Investigation : Another investigation focused on the mechanism by which benzothiadiazole derivatives induce apoptosis in tumor cells. The study found that these compounds could activate caspase pathways leading to programmed cell death, highlighting their potential as chemotherapeutic agents .

Q & A

Q. What are the standard synthetic routes for 5-methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclization of precursor thioamides or oxidative chlorination of sulfides. For example, Lawesson’s reagent has been used to cyclize intermediates, followed by oxidative chlorination with Cl2 or SO2Cl2 to introduce the sulfonyl chloride group . Optimization may involve adjusting reaction time (e.g., reflux durations), solvent polarity (ethanol vs. dichloromethane), and stoichiometric ratios of chlorinating agents.

Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential for confirming molecular weight and structural integrity. Discrepancies in melting points or spectral peaks (e.g., unexpected splitting in NMR) may arise from residual solvents or tautomeric forms. Recrystallization in anhydrous solvents and computational modeling (DFT calculations) can validate experimental observations .

Q. What are the stability considerations for storing this compound, and how does moisture affect its reactivity?

The compound is hygroscopic and prone to hydrolysis, forming sulfonic acids. Storage under inert gas (argon) at –20°C in desiccated amber vials is recommended. Moisture exposure can be monitored via IR spectroscopy by tracking the disappearance of the S–Cl stretch (~1370 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How does the electronic nature of the methoxy group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

The methoxy group at position 5 acts as an electron-donating group, polarizing the benzothiadiazole ring and enhancing electrophilicity at the sulfonyl chloride site. This effect facilitates nucleophilic attacks by amines or alcohols, as demonstrated in sulfonamide derivatization studies. Comparative kinetic studies with non-methoxy analogs show a 2–3× rate increase in SN2 reactions .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for sulfonamide derivatives?

Discrepancies in predicted vs. observed biological activity (e.g., antitumor assays) may arise from solvation effects or protein binding dynamics not captured in docking simulations. Hybrid QM/MM modeling and free-energy perturbation (FEP) calculations can refine predictions. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is critical .

Q. How can regioselective functionalization of the benzothiadiazole core be achieved without compromising the sulfonyl chloride group?

Protecting the sulfonyl chloride with trimethylsilyl groups allows selective modifications (e.g., halogenation at position 7). Deprotection with aqueous HCl regenerates the reactive sulfonyl chloride. This approach has been validated in the synthesis of 7-iodo derivatives for radioimaging applications .

Q. What mechanistic insights explain the variability in catalytic efficiency during coupling reactions with amines?

Steric hindrance from bulky amines reduces coupling yields, as shown in studies with tert-butylamine vs. aniline (70% vs. 92% yield). Base selection (Et3N vs. DIPEA) also impacts proton scavenging efficiency. In situ FTIR monitoring reveals that slow amine addition minimizes side reactions (e.g., sulfonate ester formation) .

Methodological Considerations

Q. How should researchers design dose-response studies for sulfonamide derivatives in cancer cell lines?

Use a panel of 60+ cell lines (e.g., NCI-60) to assess potency across tissue types. Dose ranges (0.1–100 μM) and exposure times (48–72 hrs) should align with IC50 determination protocols. Data normalization to positive controls (e.g., doxorubicin) and outlier analysis (Grubbs’ test) ensure reproducibility .

Q. What protocols mitigate hazards during large-scale synthesis?

Conduct chlorination steps in fume hoods with SO2 scrubbers. Use jacketed reactors for temperature control (–10°C to 25°C) to prevent exothermic decomposition. Personal protective equipment (PPE) must include butyl rubber gloves and acid-resistant aprons .

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